

Complanatuside: A Comprehensive Technical Guide to its Biological Sources and Natural Occurrence

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Compound of Interest

Compound Name: *Complanatuside*

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Abstract

Complanatuside, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the biological sources and natural occurrence of **Complanatuside**. The primary documented source of this compound is the seeds of *Astragalus complanatus* Bunge, a plant utilized in traditional Chinese medicine. This document details the quantitative analysis of **Complanatuside** in its principal botanical source and presents methodologies for its extraction, isolation, and identification. While *Lysimachia christinae* Hance has been anecdotally mentioned as a source, robust scientific evidence to support this claim, particularly concerning quantification, remains limited. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the natural origins of **Complanatuside** to facilitate further research and development.

Biological Sources and Natural Occurrence

Complanatuside is a naturally occurring flavonoid glycoside primarily isolated from the plant kingdom.

Primary Source: *Astragalus complanatus* Bunge

The most well-documented and significant biological source of **Complanatuside** is the dried ripe seeds of *Astragalus complanatus* Bunge, a member of the Fabaceae family.^[1] In the context of traditional Chinese medicine, these seeds are known as Semen Astragali Complanati or "Sha Yuan Zi".^[1]

- Family: Fabaceae
- Genus: Astragalus
- Species: Astragalus complanatus Bunge
- Plant Part: Seeds

The seeds of *Astragalus complanatus* are the primary commercial and traditional source for the extraction of **Complanatuside**.

Other Mentioned Source: *Lysimachia christinae* Hance

Some literature mentions *Lysimachia christinae* Hance, a member of the Primulaceae family, as a botanical source of **Complanatuside**. However, comprehensive studies specifically identifying and quantifying **Complanatuside** in this plant species are not widely available in peer-reviewed literature. While studies have analyzed the general flavonoid content of *Lysimachia christinae*, they have not confirmed the presence or concentration of **Complanatuside**.^{[2][3][4][5][6][7][8]} Therefore, *Astragalus complanatus* remains the only well-substantiated biological source.

Quantitative Analysis of Complanatuside

The concentration of **Complanatuside** in its primary source, the seeds of *Astragalus complanatus*, has been a subject of analytical investigation for quality control and research purposes.

Data Presentation

Biological Source	Plant Part	Compound	Concentration Range (% w/w)	Analytical Method	Reference
Astragalus complanatus Bunge	Seeds	Complanatuside	0.062% - 0.134%	HPLC	[9]

Table 1: Quantitative Data for **Complanatuside** in its Biological Source.

Experimental Protocols

Extraction of Complanatuside from Astragalus complanatus Seeds

The following protocol is a synthesis of methodologies reported for the extraction of flavonoids from Astragalus seeds.

Objective: To extract **Complanatuside** and other flavonoids from the dried seeds of Astragalus complanatus.

Materials and Reagents:

- Dried seeds of Astragalus complanatus
- 80% Ethanol (v/v)
- Grinder or mill
- Reflux apparatus or ultrasonic bath
- Filter paper or centrifugation equipment
- Rotary evaporator

Procedure:

- **Sample Preparation:** The dried seeds of *Astragalus complanatus* are ground into a fine powder to increase the surface area for extraction.
- **Extraction:**
 - The powdered seed material is mixed with 80% ethanol. A common solid-to-liquid ratio is 1:15 (g/mL).^[10]
 - The mixture is then subjected to either heat reflux or ultrasonication. For ultrasonic extraction, a typical condition is 50°C for 30 minutes.^[10] For reflux extraction, the mixture is heated to the boiling point of the solvent for a specified period, for example, 2 hours.
 - The extraction process is often repeated multiple times (e.g., 2-3 times) with fresh solvent to ensure maximum yield.
- **Filtration/Centrifugation:** The extract is filtered or centrifuged to separate the solid plant material from the liquid extract.
- **Concentration:** The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to remove the ethanol. The final product is a concentrated crude extract containing **Complanatuside**.

Quantification of Complanatuside by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the quantification of **Complanatuside**.

Objective: To determine the concentration of **Complanatuside** in an extract of *Astragalus complanatus* seeds.

Instrumentation and Conditions:

- **HPLC System:** A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- **Column:** A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (A) and water with a small amount of acid, such as formic acid or phosphoric acid, to improve peak shape (B).
 - Example Gradient: Start with a low concentration of acetonitrile (e.g., 10-20%) and gradually increase it over the course of the run to elute compounds with increasing hydrophobicity.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30°C.
- Detection Wavelength: **Complanatuside** exhibits UV absorbance at specific wavelengths. A common detection wavelength is around 254 nm or 350 nm.
- Injection Volume: Typically 10-20 µL.

Procedure:

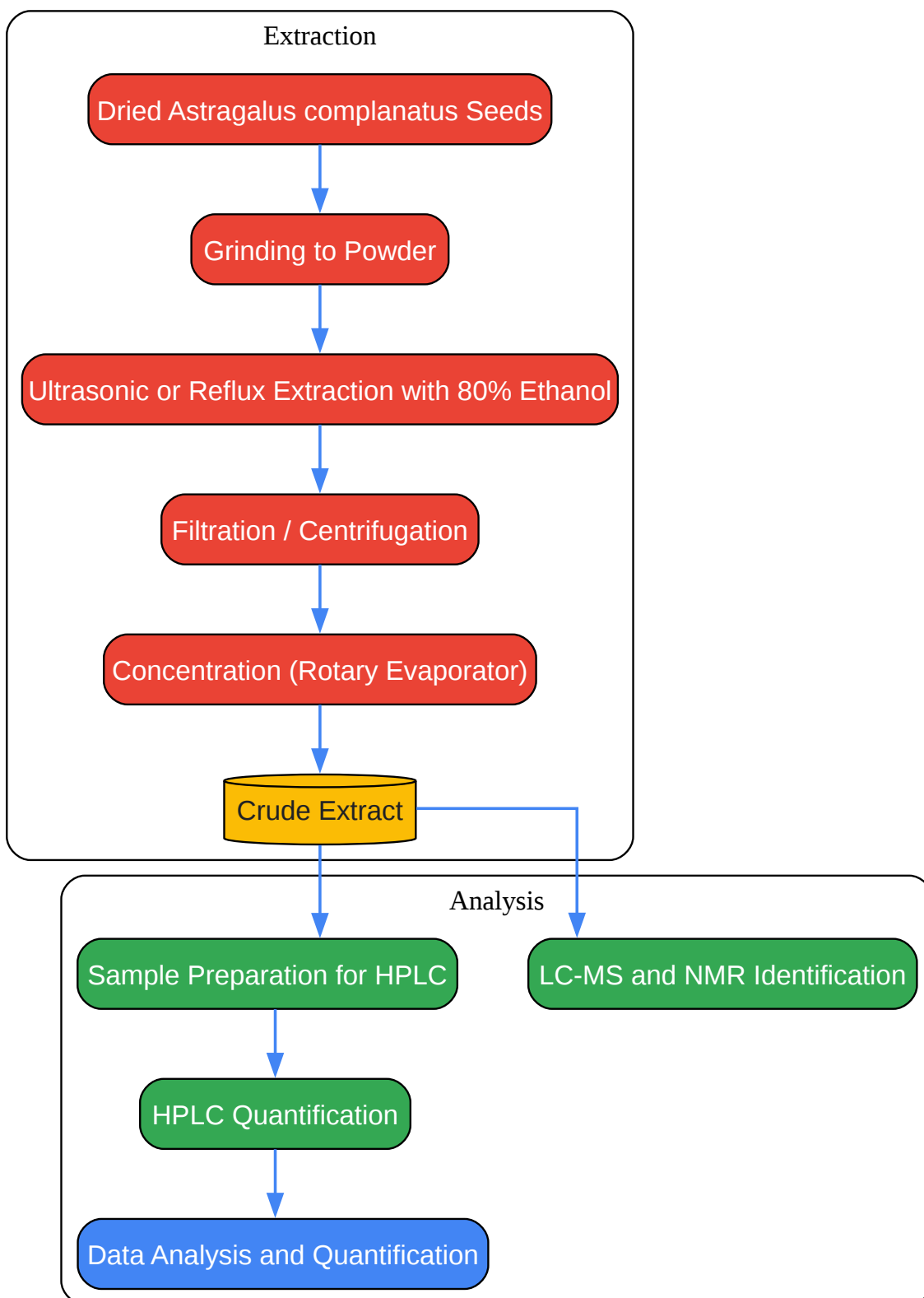
- Standard Preparation: A stock solution of purified **Complanatuside** standard of known concentration is prepared in a suitable solvent (e.g., methanol or ethanol). A series of calibration standards are prepared by diluting the stock solution.
- Sample Preparation: The crude extract is accurately weighed and dissolved in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm syringe filter before injection.
- Analysis: The standard solutions and the sample solution are injected into the HPLC system.
- Quantification: A calibration curve is constructed by plotting the peak area of the **Complanatuside** standard against its concentration. The concentration of **Complanatuside** in the sample is then determined by interpolating its peak area on the calibration curve.

Identification of **Complanatuside** by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity of **Complanatuside** in an isolated sample.

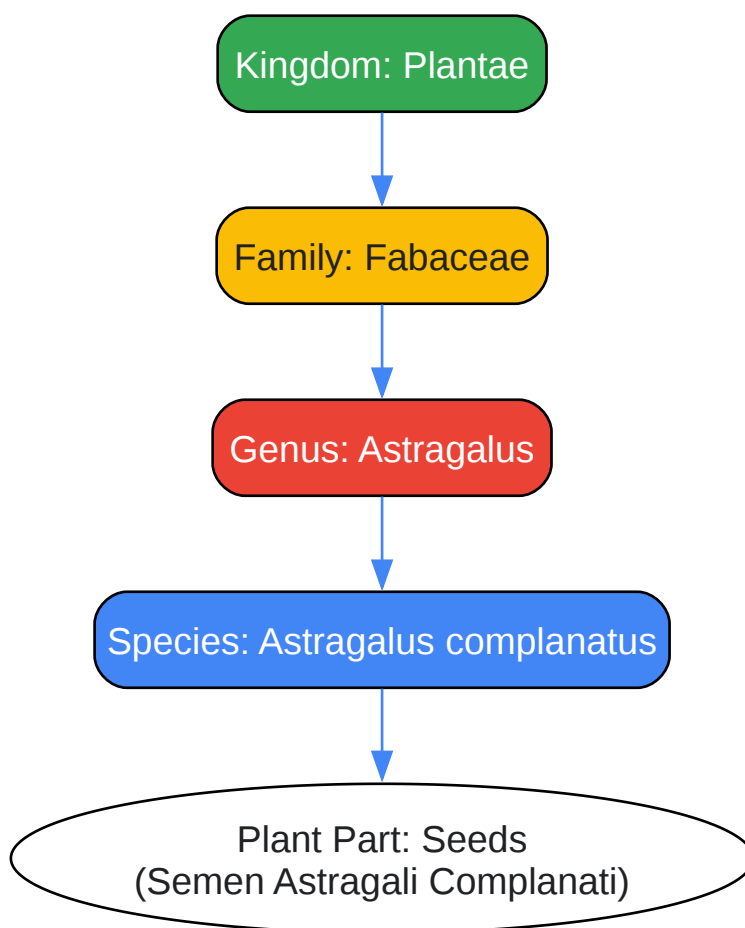
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the accurate mass of the molecule and its fragments. This data provides information on the elemental composition and can be used to confirm the molecular formula of **Complanatuside** ($C_{28}H_{32}O_{16}$).^[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and ^{13}C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of **Complanatuside**. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HSQC, HMBC) allow for the complete assignment of the proton and carbon signals, confirming the connectivity of the atoms and the stereochemistry of the molecule.^[9]

Visualizations



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Caption: Experimental workflow for the extraction and analysis of **Complanatuside**.



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Caption: Taxonomic classification of the primary biological source of **Complanatuside**.

Conclusion

Complanatuside is a flavonoid glycoside with a well-established primary biological source: the seeds of *Astragalus complanatus* Bunge. This technical guide has provided a comprehensive overview of its natural occurrence, including quantitative data, and detailed experimental protocols for its extraction, quantification, and identification. While other plant sources have been suggested, they currently lack robust scientific validation. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a solid foundation for future investigations into the therapeutic potential of **Complanatuside**.

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